

Levofloxacin N-oxide: A Comprehensive Technical Review

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Compound of Interest

Compound Name: Levofloxacin N-oxide

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Introduction

Levofloxacin, a third-generation fluoroquinolone antibiotic, is widely prescribed to treat a variety of bacterial infections. Its metabolic fate in humans is limited, with the majority of the drug excreted unchanged. One of the two primary metabolites identified is **levofloxacin N-oxide**. This technical guide provides a comprehensive review of the existing literature on **levofloxacin N-oxide**, covering its synthesis, metabolism, analytical determination, and toxicological assessment. While **levofloxacin N-oxide** is a minor metabolite and considered pharmacologically inactive, its characterization is crucial for a complete understanding of the parent drug's disposition and for impurity profiling in pharmaceutical preparations.^{[1][2][3]} It is also a known degradation product of levofloxacin, forming upon exposure to daylight.^[2]

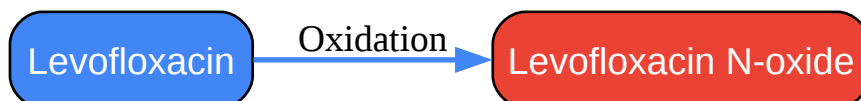
Physicochemical Properties

Levofloxacin N-oxide is the N-oxidized derivative of the piperazinyl group of levofloxacin. Its fundamental physicochemical properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	C ₁₈ H ₂₀ FN ₃ O ₅	[4]
Molecular Weight	377.37 g/mol	
CAS Number	117678-38-3	
Appearance	Solid	
Solubility	DMSO: 50 mg/mL (with sonication); Methanol: Slightly soluble	

Metabolism and Pharmacokinetics

In humans, levofloxacin undergoes minimal metabolism, with less than 5% of an administered dose being recovered in the urine as its metabolites. The two identified metabolites are desmethyl-levofloxacin and **levofloxacin N-oxide**. The formation of **levofloxacin N-oxide** occurs through the oxidation of the nitrogen atom in the methyl-piperazinyl ring. The specific enzymes responsible for this oxidation have not been definitively identified. Due to its status as a minor metabolite with no significant pharmacological activity, dedicated pharmacokinetic studies on **levofloxacin N-oxide** are not available in the reviewed literature. The pharmacokinetic profile of the parent drug, levofloxacin, is well-characterized, with a plasma elimination half-life of 6 to 8 hours in individuals with normal renal function.



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Metabolic pathway of levofloxacin to **levofloxacin N-oxide**.

Synthesis of Levofloxacin N-oxide

The chemical synthesis of **levofloxacin N-oxide** is primarily documented in patents, where it is prepared for use as a reference standard for impurity analysis. The general principle involves the oxidation of the tertiary amine in the piperazinyl ring of levofloxacin.

Experimental Protocol: Oxidation with Hydrogen Peroxide

A common method for the synthesis of **levofloxacin N-oxide** involves the use of hydrogen peroxide as the oxidizing agent. The following protocol is a composite based on descriptions found in patent literature.

Materials:

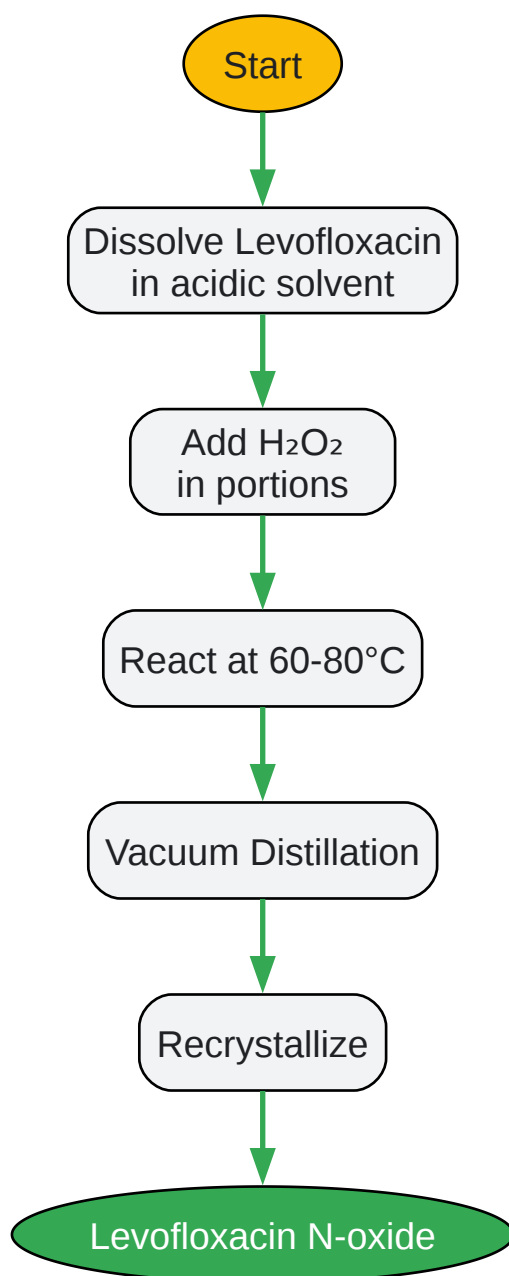
- Levofloxacin
- 0.1 M Hydrochloric acid or Glacial acetic acid
- 30% Hydrogen peroxide solution
- Phosphotungstic acid, phosphomolybdic acid, or sodium tungstate (catalyst, optional)
- Recrystallization solvent (e.g., water, methanol, or ethanol)

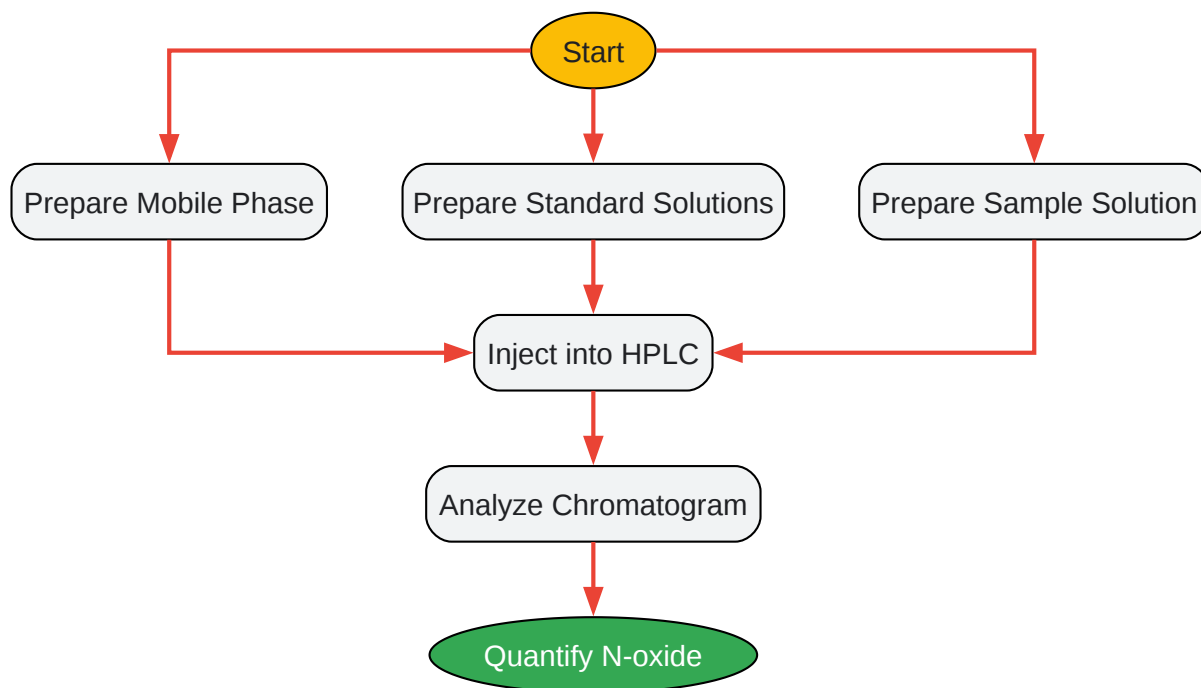
Procedure:

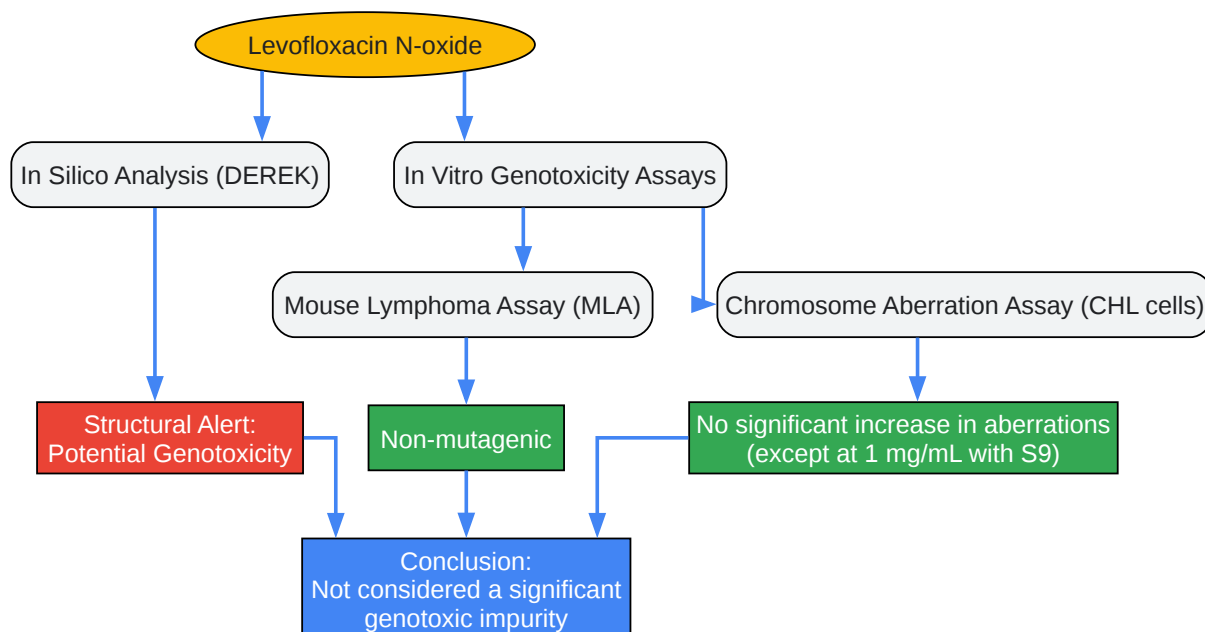
- Dissolve levofloxacin in the chosen acidic solvent (hydrochloric acid or glacial acetic acid) with stirring and gentle heating (60-100°C).
- If using a catalyst, add it to the solution.
- Gradually add the 30% hydrogen peroxide solution to the reaction mixture in portions. Maintain the reaction temperature between 60-80°C.
- Allow the reaction to proceed for several hours after each addition of hydrogen peroxide. The total reaction time can range from 6 to 15 hours.
- Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC).
- Once the reaction is complete, remove the excess solvent and hydrogen peroxide by vacuum distillation.

- The crude product is then purified by recrystallization from an appropriate solvent to yield **levofloxacin N-oxide**.

Note: This is a generalized protocol. For precise quantities and reaction conditions, consulting the specific patent literature is recommended.







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